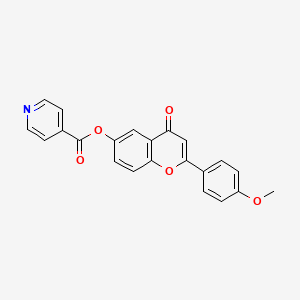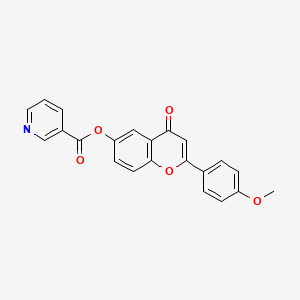
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate
Vue d'ensemble
Description
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate, also known as MOCI, is a synthetic compound that belongs to the class of coumarin derivatives. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate is not fully understood. However, it is believed to act through the inhibition of various enzymes and pathways involved in inflammation, oxidative stress, and cancer progression. 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to scavenge free radicals and inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has also been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under a range of conditions and can be stored for long periods without degradation. However, 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has some limitations. It has low solubility in aqueous solutions, which can limit its use in certain applications. It also has limited bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate. One potential direction is the development of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate-based fluorescent probes for the detection of metal ions. Another potential direction is the development of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate derivatives with improved solubility and bioavailability. 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate could also be studied further for its potential applications in cancer therapy, particularly in combination with other anticancer agents. Overall, the study of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has the potential to lead to the development of novel therapeutic agents for a range of diseases.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-6-yl] pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5/c1-26-16-4-2-14(3-5-16)21-13-19(24)18-12-17(6-7-20(18)28-21)27-22(25)15-8-10-23-11-9-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORMXGOAPKNRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-YL pyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3446274.png)
![ethyl 3-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3446281.png)
![N-(2,4-dimethoxyphenyl)-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3446285.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3446291.png)
![methyl [6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3446295.png)
![5-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3446297.png)
![5-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3446305.png)
![3-(4-chlorobenzyl)-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3446314.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3446327.png)
![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3446333.png)
![5-(4-methoxyphenyl)-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3446341.png)

![ethyl 4-{[2-(dimethylamino)ethyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B3446367.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-4-piperidinecarboxamide](/img/structure/B3446384.png)